molecular formula C17H18N2O4S B2976099 6-methyl-4-((1-(2-(methylthio)nicotinoyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one CAS No. 1795477-60-9

6-methyl-4-((1-(2-(methylthio)nicotinoyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one

Cat. No.: B2976099
CAS No.: 1795477-60-9
M. Wt: 346.4
InChI Key: JPQQYVOJOUZMGY-UHFFFAOYSA-N
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Description

6-methyl-4-((1-(2-(methylthio)nicotinoyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one is a heterocyclic compound featuring a pyran-2-one core substituted with a methyl group at position 6 and a complex pyrrolidine-derived side chain at position 2. The pyrrolidine moiety is further functionalized with a nicotinoyl group bearing a methylthio (-SMe) substituent at position 2 of the pyridine ring. This structural arrangement confers unique electronic and steric properties, making it a candidate for pharmacological exploration, particularly in antimicrobial or enzyme-targeted applications.

Properties

IUPAC Name

6-methyl-4-[1-(2-methylsulfanylpyridine-3-carbonyl)pyrrolidin-3-yl]oxypyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S/c1-11-8-13(9-15(20)22-11)23-12-5-7-19(10-12)17(21)14-4-3-6-18-16(14)24-2/h3-4,6,8-9,12H,5,7,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPQQYVOJOUZMGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CCN(C2)C(=O)C3=C(N=CC=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-4-((1-(2-(methylthio)nicotinoyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyranone Ring: The pyranone ring can be synthesized through a Knoevenagel condensation reaction between a suitable aldehyde and a β-keto ester.

    Introduction of the Pyrrolidine Moiety: The pyrrolidine ring can be introduced via a nucleophilic substitution reaction, where a pyrrolidine derivative reacts with an appropriate electrophile.

    Attachment of the Nicotinoyl Group: The nicotinoyl group can be attached through an acylation reaction, using nicotinic acid or its derivatives as the acylating agent.

    Final Assembly: The final step involves the coupling of the pyranone and pyrrolidine intermediates, often through an etherification reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

6-methyl-4-((1-(2-(methylthio)nicotinoyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine or nicotinoyl moieties, using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) or lithium diisopropylamide (LDA) in anhydrous solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, 6-methyl-4-((1-(2-(methylthio)nicotinoyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its structural features make it a valuable tool for investigating biological pathways and mechanisms.

Medicine

In medicinal chemistry, 6-methyl-4-((1-(2-(methylthio)nicotinoyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one has potential applications as a drug candidate. Its ability to interact with specific molecular targets can be exploited for the development of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance and functionality.

Mechanism of Action

The mechanism of action of 6-methyl-4-((1-(2-(methylthio)nicotinoyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Compound Name Core Structure Key Substituents Heterocyclic Features Biological Activity (If Reported)
Target Compound : 6-methyl-4-((1-(2-(methylthio)nicotinoyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one Pyran-2-one - 6-methyl
- Pyrrolidin-3-yloxy linked to 2-(methylthio)nicotinoyl
Pyridine (nicotinoyl), pyrrolidine Not explicitly reported in evidence
Analog 1 : 6-methyl-4-((1-(thiophene-3-carbonyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one Pyran-2-one - 6-methyl
- Pyrrolidin-3-yloxy linked to thiophene-3-carbonyl
Thiophene (instead of pyridine) No activity data provided; thiophene may alter electronic properties vs. pyridine
Analog 2 : 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives Pyrimidine - Thietan-3-yloxy
- Hydrazide side chain
Pyrimidine, thietane (3-membered sulfur ring) Antimicrobial activity (e.g., MIC values vs. S. aureus and C. albicans)
Analog 3 : 6-amino-2-(methylthio)pyrimidin-4-ol Pyrimidin-4-ol - 6-amino
- 2-(methylthio)
Pyrimidine with hydroxyl and amino groups Methylthio group may enhance membrane permeability or target binding

Functional Group Impact on Bioactivity

  • In pyrimidine derivatives, methylthio groups have been linked to improved antimicrobial activity .
  • Nicotinoyl vs.
  • Pyrrolidine vs. Thietane : The pyrrolidine ring in the target compound offers conformational flexibility, whereas thietane (3-membered sulfur ring) in Analog 2 introduces strain and rigidity, which may affect target binding kinetics .

Pharmacological and Physicochemical Properties

Table 2: Comparative Pharmacological Data (Inferred from Analogues)

Property Target Compound Analog 1 Analog 2
Molecular Weight ~363.4 g/mol (calculated) 305.4 g/mol Varies (e.g., 342–400 g/mol for hydrazide derivatives)
Solubility Likely moderate (pyranone core + polar pyrrolidine) Lower (thiophene reduces polarity) Moderate (hydrazide enhances water solubility)
Antimicrobial Activity Not reported Not reported MIC range: 8–64 µg/mL (bacterial/fungal strains)
Metabolic Stability Expected high (steric shielding by pyrrolidine) Moderate (thiophene susceptible to oxidation) Variable (hydrazides prone to hydrolysis)

Biological Activity

6-Methyl-4-((1-(2-(methylthio)nicotinoyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's structural characteristics, synthesis, and biological activity, supported by data tables and relevant research findings.

Structural Characteristics

The compound features several functional groups that contribute to its biological activity:

  • Pyrrolidine Ring : A five-membered nitrogen-containing ring often crucial in biological activity.
  • Nicotinoyl Group : Derived from nicotinic acid, known for interactions with nicotinic acetylcholine receptors.
  • Methylthio Substituent : Enhances lipophilicity and influences interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Pyrrolidine Ring : Achieved through cyclization of appropriate precursors under acidic or basic conditions.
  • Introduction of the Nicotinoyl Group : Reaction with nicotinic acid derivatives.
  • Addition of the Methylthio Group : Nucleophilic substitution using methylthiolating agents.

Biological Activity

The biological activity of 6-Methyl-4-((1-(2-(methylthio)nicotinoyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one has been investigated in various studies, highlighting its potential therapeutic applications:

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing thioether moieties have shown enhanced antibacterial effects compared to traditional antibiotics like meropenem. Table 1 summarizes the antimicrobial activity of related compounds:

CompoundMIC (μg/mL)Target Organisms
Compound A0.5 - 64E. coli, S. aureus
Compound B0.25 - 2Candida species

Anti-inflammatory Properties

Preliminary studies suggest that this compound may possess anti-inflammatory activities, potentially through inhibition of pro-inflammatory cytokines or modulation of immune responses.

Neuroprotective Effects

Due to the presence of the nicotinoyl group, there is potential for neuroprotective effects, possibly through interactions with nicotinic receptors involved in cognitive functions and neuroprotection.

Case Studies

Several studies have investigated the biological effects of similar compounds:

  • Study on Antimicrobial Effects : A study demonstrated that a related compound exhibited significant antimicrobial activity against various bacterial strains, suggesting a potential application in treating infections .
  • Neuroprotective Research : Another study highlighted the neuroprotective properties of compounds containing nicotinoyl groups, indicating their role in cognitive enhancement and protection against neurodegenerative diseases .
  • Anti-inflammatory Mechanisms : Research has shown that certain derivatives can modulate inflammatory pathways, providing a basis for their use in inflammatory diseases .

Q & A

Basic: What synthetic methodologies are recommended for synthesizing 6-methyl-4-((1-(2-(methylthio)nicotinoyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one?

A multi-step synthesis is typically employed, starting with the preparation of the pyrrolidine-nicotinoyl intermediate. Key steps include:

  • Nicotinoyl functionalization : React 2-(methylthio)nicotinic acid with pyrrolidin-3-ol under coupling agents (e.g., EDC/HOBt) to form the pyrrolidin-3-yl nicotinamide core .
  • Pyran-2-one coupling : Use Mitsunobu or nucleophilic substitution conditions to attach the 6-methyl-2H-pyran-2-one moiety to the pyrrolidine oxygen. Optimize reaction time and temperature to avoid epimerization .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization for high-purity isolation .

Basic: What spectroscopic and analytical techniques are optimal for structural characterization?

  • NMR spectroscopy : 1H/13C NMR to confirm regiochemistry of the pyran-2-one and pyrrolidine linkages. Key signals include pyran-2-one lactone carbonyl (δ ~165-170 ppm) and pyrrolidine methine protons (δ ~3.5-4.5 ppm) .
  • High-resolution mass spectrometry (HRMS) : Validate molecular formula via ESI-TOF or MALDI-TOF .
  • Elemental analysis : Confirm purity (>95%) and stoichiometry .

Advanced: How can researchers resolve discrepancies in reported biological activities (e.g., conflicting IC50 values)?

  • Structure-activity relationship (SAR) analysis : Systematically vary substituents (e.g., methylthio group, pyran-2-one methylation) to isolate contributing factors .
  • Assay standardization : Replicate experiments under controlled conditions (pH, temperature, cell lines) to minimize variability. Cross-validate using orthogonal assays (e.g., enzymatic vs. cell-based) .
  • Crystallography/molecular docking : Resolve stereochemical ambiguities affecting target binding .

Advanced: What strategies improve the hydrolytic stability of the pyrrolidin-3-yl-oxy linker?

  • Steric shielding : Introduce bulky substituents adjacent to the oxygen atom to hinder nucleophilic attack .
  • Isosteric replacement : Replace the ether linkage with a carbonyl or sulfone group while maintaining spatial orientation .
  • pH optimization : Conduct stability studies in buffers (pH 1-9) to identify degradation-prone conditions .

Basic: What safety protocols are critical during handling?

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for reactions involving volatile reagents (e.g., hydrazine derivatives) .
  • Waste disposal : Segregate halogenated/organic waste and consult institutional guidelines for hazardous material disposal .

Advanced: How to design analogs for enhanced pharmacokinetic properties?

  • LogP optimization : Introduce polar groups (e.g., hydroxyl, amine) to improve aqueous solubility while maintaining membrane permeability .
  • Metabolic blocking : Fluorinate or deuterate metabolically labile positions (e.g., methylthio group) to prolong half-life .
  • Prodrug approaches : Mask acidic/basic functionalities (e.g., esterify pyran-2-one) for improved oral bioavailability .

Advanced: What computational methods predict target binding affinity?

  • Molecular dynamics (MD) simulations : Simulate ligand-receptor interactions over 100+ ns to assess conformational stability .
  • Free-energy perturbation (FEP) : Quantify binding energy changes upon substituent modifications .
  • Pharmacophore modeling : Identify critical hydrogen-bonding and hydrophobic features using software like Schrödinger .

Basic: How to validate synthetic purity for in vivo studies?

  • HPLC-UV/ELSD : Use C18 columns with acetonitrile/water gradients (0.1% TFA) to achieve baseline separation .
  • TLC monitoring : Track reaction progress using silica plates (ethyl acetate:hexane = 3:7, Rf ~0.4) .
  • Residual solvent analysis : GC-MS to ensure compliance with ICH Q3C guidelines .

Advanced: How to address solubility limitations in biological assays?

  • Co-solvent systems : Use DMSO/PEG 400 mixtures (<1% final concentration) to maintain compound solubility without cytotoxicity .
  • Nanoparticle formulation : Encapsulate in PLGA or liposomes for sustained release .
  • Salt formation : Prepare hydrochloride or sodium salts of ionizable groups .

Advanced: What metabolic pathways dominate in vivo, and how are metabolites identified?

  • Cytochrome P450 profiling : Incubate with human liver microsomes (HLMs) and NADPH to identify oxidative metabolites (e.g., S-demethylation, hydroxylation) .
  • LC-MS/MS : Use Q-TOF instruments for high-resolution metabolite identification. Key adducts: [M+H]+, [M+Na]+ .
  • Stable isotope labeling : Track metabolic fate using deuterated analogs .

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